

Application Notes and Protocols: Preparing Tflir-NH2 Stock Solutions

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Compound of Interest

Compound Name: Tflir-NH2

Cat. No.: B1354022

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Introduction

Tflir-NH2 is a synthetic peptide amide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.^{[1][2][3][4]} The peptide, with the sequence Thr-Phe-Leu-Leu-Arg-NH2, mimics the tethered ligand that is unmasked upon proteolytic cleavage of the PAR1 N-terminus by proteases like thrombin.^{[3][5]} Due to its ability to selectively activate PAR1, **Tflir-NH2** is a valuable tool in studying the receptor's role in cellular signaling and disease.^{[1][2][3]}

This document provides detailed protocols for the preparation of **Tflir-NH2** stock solutions for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the peptide's stability, activity, and the reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for **Tflir-NH2**.

Property	Value	Source(s)
Molecular Formula	C33H54F3N9O8 (TFA salt)	[6]
Molecular Weight	761.83 g/mol (TFA salt)	[6]
Purity	>95%	[2]
EC50 (for PAR1)	1.9 μ M	[1][3][4][7][8]
Appearance	White to off-white solid	[6]
Solubility	Water: Up to 1 mg/mL DMSO: Up to 100 mg/mL (ultrasonication may be required)	[1][2][3][6][9]
Storage (Lyophilized)	-20°C for up to 1 year-80°C for up to 2 years	[6][8][9][10]
Storage (in Solution)	-20°C for up to 1 month-80°C for up to 6 months	[2][6][8][9]

Experimental Protocols

Reconstitution of Lyophilized Tflr-NH2

This protocol describes the preparation of a high-concentration primary stock solution from lyophilized **Tflr-NH2** powder.

Materials:

- **Tflr-NH2** (lyophilized powder)
- Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

- Microcentrifuge

Procedure:

- Equilibration: Before opening, allow the vial of lyophilized **Tfilr-NH2** to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.[\[11\]](#)
- Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.[\[10\]](#)
- Solvent Selection: Choose an appropriate solvent based on the desired stock concentration and experimental compatibility.
 - For aqueous-based assays, use sterile, nuclease-free water. Note the lower solubility limit (1 mg/mL).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - For higher concentration stocks or when working with cell culture, DMSO is recommended due to its higher solvating capacity (up to 100 mg/mL).[\[6\]](#)[\[9\]](#)
- Dissolution:
 - Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM in DMSO).
 - Recap the vial securely and vortex gently until the peptide is completely dissolved.
 - If dissolution is difficult, particularly in water or at high concentrations in DMSO, brief ultrasonication in a water bath may be necessary to fully dissolve the peptide.[\[6\]](#)[\[9\]](#)
- Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation is observed, further vortexing or sonication may be required.

Preparation of Working Solutions

This protocol outlines the dilution of the primary stock solution to the final working concentration for your experiment.

Materials:

- **Tfllr-NH2** primary stock solution
- Appropriate sterile buffer or cell culture medium for dilution (e.g., PBS, HBSS, DMEM)
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- **Calculate Dilution:** Determine the volume of the primary stock solution needed to achieve the desired final concentration in your experimental volume.
- **Serial Dilution (Recommended):** To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution.
- **Dilution in Buffer/Medium:** Add the calculated volume of the primary stock solution to the appropriate volume of your experimental buffer or medium.
- **Mixing:** Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing that could cause foaming, especially with protein-containing media.
- **Immediate Use:** It is best to prepare fresh working solutions for each experiment and use them on the same day to ensure optimal activity.^[2]

Aliquoting and Storage of Stock Solutions

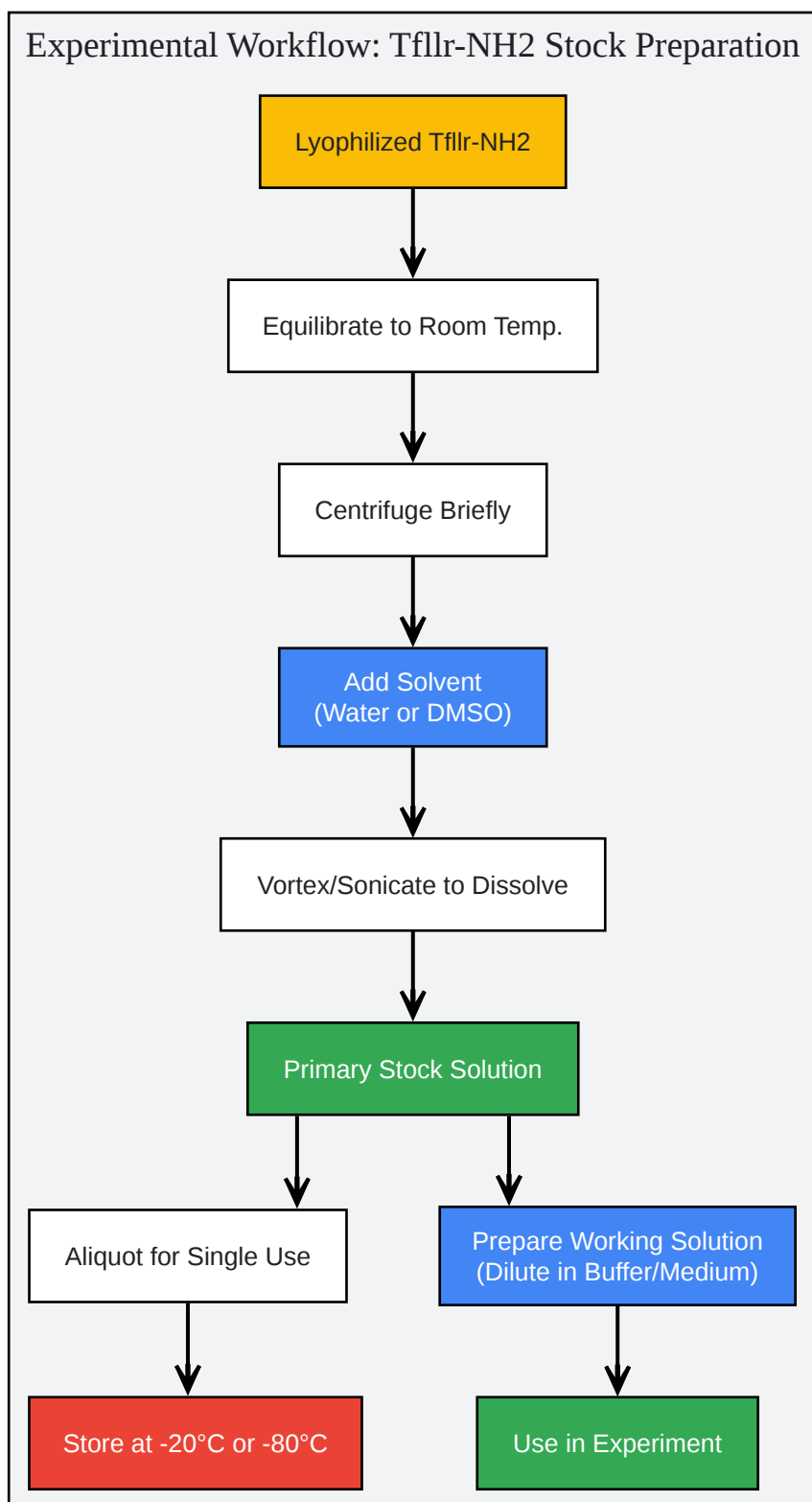
Proper storage is critical to maintain the long-term stability and activity of **Tfllr-NH2** stock solutions.

Procedure:

- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the primary stock solution into smaller, single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes.^{[11][12]} The volume of each aliquot should be sufficient for a single experiment or a small set of related experiments.

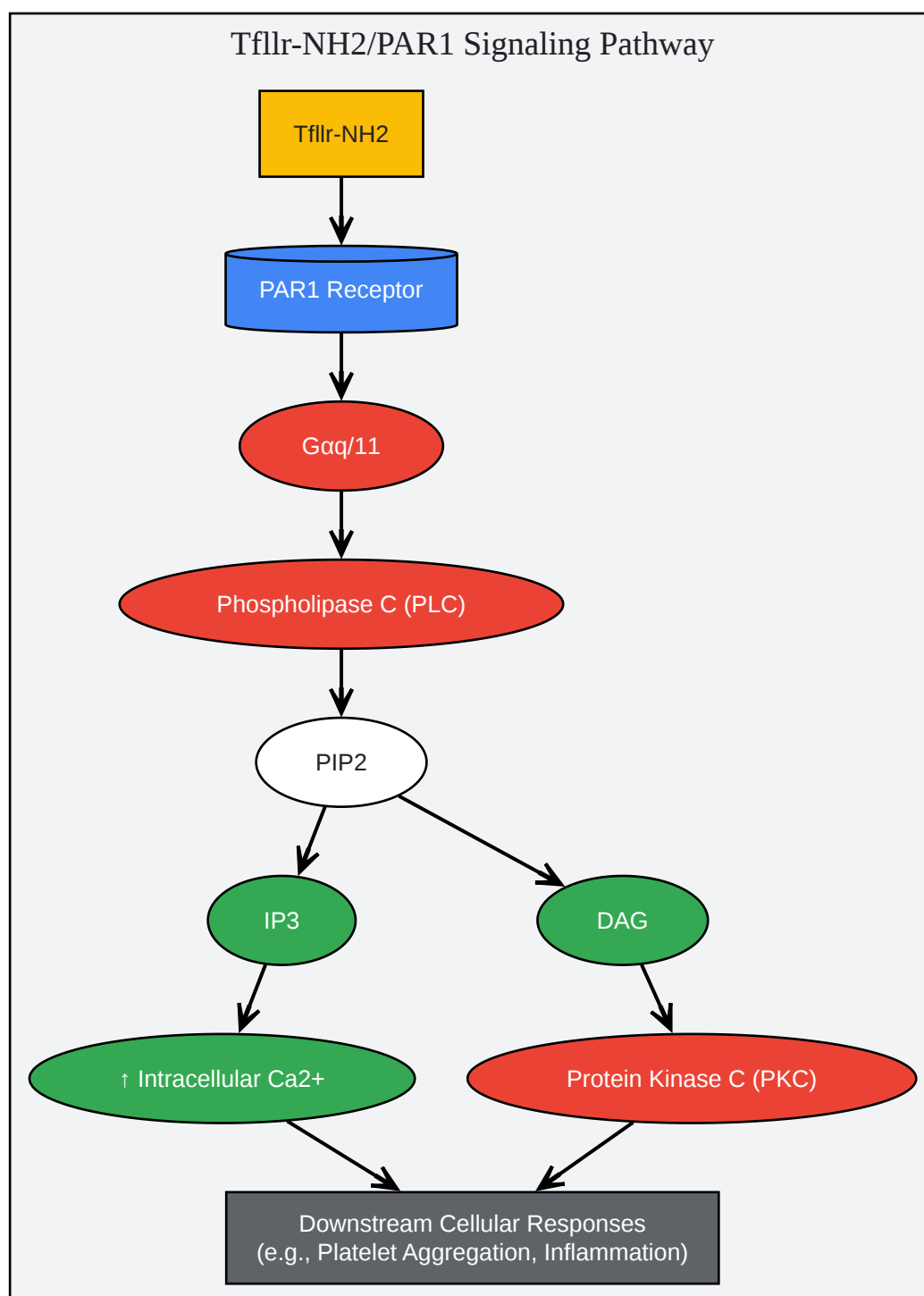
- Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and date of preparation.
- Storage:
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Protect the aliquots from light.
 - Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can be detrimental to the peptide's stability.[\[11\]](#)
- Thawing: When ready to use, thaw a single aliquot at room temperature or on ice. Once thawed, gently vortex the solution before preparing your working dilutions. Do not refreeze any unused portion of the thawed aliquot.

Visualizations



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Caption: Workflow for preparing **Tflr-NH2** stock solutions.



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Caption: Simplified PAR1 signaling cascade activated by **Tfllr-NH2**.

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